N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
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Overview
Description
N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDE is a complex organic compound that features a unique combination of isoquinoline and chromen structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the isoquinoline and chromen intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amide and ether linkages can be targets for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve strong nucleophiles like sodium hydride (NaH) or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Coumarin derivatives: Widely studied for their diverse biological properties.
Indole derivatives: Investigated for their potential in treating various diseases.
Uniqueness
N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDE stands out due to its unique combination of isoquinoline and chromen structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H32N2O6 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetamide |
InChI |
InChI=1S/C25H32N2O6/c1-15-10-19(23-16(2)17(3)24(30)33-20(23)11-15)32-14-21(28)26-12-22(29)27-9-8-25(31)7-5-4-6-18(25)13-27/h10-11,18,31H,4-9,12-14H2,1-3H3,(H,26,28) |
InChI Key |
VKNKODLUFKDQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NCC(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
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